5-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide

SENP8 NEDD8 protease ubiquitin-like pathway

5-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide (CAS 199459-00-2, CID is a heterocyclic amide integrating a 5-(2-chlorophenyl)furan-2-carboxamide core with a thiazol-2-yl amine terminus. With a molecular weight of 304.8 g/mol, computed XLogP3 of 3.8, one hydrogen bond donor, and four hydrogen bond acceptors, the compound occupies a favorable drug-like physicochemical space distinct from its des-chloro and des-phenyl analogs.

Molecular Formula C14H9ClN2O2S
Molecular Weight 304.8 g/mol
Cat. No. B12156522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide
Molecular FormulaC14H9ClN2O2S
Molecular Weight304.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=NC=CS3)Cl
InChIInChI=1S/C14H9ClN2O2S/c15-10-4-2-1-3-9(10)11-5-6-12(19-11)13(18)17-14-16-7-8-20-14/h1-8H,(H,16,17,18)
InChIKeyJVPTXRIDTOXHSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide – Comparative Procurement-Relevant Profile for Screening and SAR Programs


5-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide (CAS 199459-00-2, CID 1084407) is a heterocyclic amide integrating a 5-(2-chlorophenyl)furan-2-carboxamide core with a thiazol-2-yl amine terminus [1]. With a molecular weight of 304.8 g/mol, computed XLogP3 of 3.8, one hydrogen bond donor, and four hydrogen bond acceptors, the compound occupies a favorable drug-like physicochemical space distinct from its des-chloro and des-phenyl analogs [2]. The compound has been deposited in the NIH Molecular Libraries Program and evaluated in confirmatory dose-response assays against Sentrin-specific protease 8 (SENP8), α-glucosidase (Maltase-glucoamylase), and Caspase-3, yielding IC50 values in the 18–25 µM range [3]. These multi-target biochemical fingerprints, combined with its use as a synthetic intermediate in patent-protected thiocarbamate derivative libraries, define its procurement rationale for groups seeking a characterized, multi-assay-annotated entry point within the 5-arylfuran-2-carboxamide chemotype.

Why 5-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide Cannot Be Interchanged with Its Closest Structural Analogs


Within the N-(thiazol-2-yl)furan-2-carboxamide chemotype, subtle structural modifications produce divergent target-engagement profiles, physicochemical properties, and synthetic lineage that preclude simple substitution. The unsubstituted parent compound N-(thiazol-2-yl)furan-2-carboxamide (C8H6N2O2S, MW ~194 Da) has been characterized primarily for broad-spectrum antimicrobial activity against eight microorganisms [1], with no reported data against human proteases or carbohydrate-processing enzymes. Introduction of the 2-chlorophenyl substituent at the furan 5-position approximately doubles the molecular weight to 304.8 Da, raises XLogP3 from an estimated ~1.5 to 3.8, and shifts the biological annotation landscape toward eukaryotic enzyme targets (SENP8, α-glucosidase, Caspase-3) [2]. Furthermore, the ortho-chloro substitution pattern distinguishes this compound from its para-chloro isomer (5-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide), which may exhibit altered steric and electronic properties affecting target binding . The thiazole ring substitution also matters: the 4-methyl-thiazole analog 5-(2-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide introduces an additional methyl group that modifies both steric bulk and hydrogen-bonding capacity . These structural distinctions translate to non-interchangeable assay annotations, making blind substitution a risk for experimental irreproducibility in target-based screening campaigns.

Quantitative Differentiation Evidence for 5-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide vs. Structural Analogs


SENP8 Inhibition: Confirmatory Dose-Response IC50 Differentiates from Antimicrobial-Only Unsubstituted Analog

In a confirmatory dose-response luminescent assay (PubChem AID 488903), 5-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide inhibited human Sentrin-specific protease 8 (SENP8) with an IC50 of 2.51 × 10^4 nM (25.1 µM) [1]. In contrast, the unsubstituted parent compound N-(thiazol-2-yl)furan-2-carboxamide has no reported SENP8 activity; its biological characterization is confined to antimicrobial disk-diffusion assays against eight microorganisms [2]. This target-class shift—from prokaryotic/microbial inhibition to a human deNEDDylating enzyme—represents a qualitative and quantitative differentiation relevant for programs targeting the NEDD8 pathway.

SENP8 NEDD8 protease ubiquitin-like pathway

α-Glucosidase (Maltase-Glucoamylase) Inhibition: ChEMBL-Curated IC50 Provides Carbohydrate Metabolism Target Annotation Absent in Closest Analogs

5-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide inhibited human Maltase-glucoamylase (α-glucosidase) with an IC50 of 1.83 × 10^4 nM (18.3 µM), as curated by ChEMBL from data originating at South China Agricultural University [1]. For the closest structurally characterized comparator, N-(thiazol-2-yl)furan-2-carboxamide, no α-glucosidase inhibition data are available in the published literature [2]. The para-chloro isomer 5-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide also lacks publicly reported α-glucosidase inhibition data. This target annotation therefore constitutes a differentiated screening handle specific to the 2-chlorophenyl ortho-substituted derivative within this chemotype.

α-glucosidase Maltase-glucoamylase carbohydrate metabolism

Caspase-3 Inhibition: Third Biochemically Annotated Target Differentiates Multi-Profile from Single-Target or Antimicrobial-Only Analogs

The compound inhibited human Caspase-3 with an IC50 of 2.20 × 10^4 nM (22.0 µM) in a confirmatory assay conducted at the Sanford-Burnham Center for Chemical Genomics and curated via PubChem BioAssay [1]. Combined with its SENP8 (25.1 µM) and α-glucosidase (18.3 µM) activities, this yields a three-target biochemical fingerprint within a single chemotype. The unsubstituted analog N-(thiazol-2-yl)furan-2-carboxamide has been exclusively characterized for antimicrobial activity with no reported human protease inhibition data [2]. The 4-methyl-thiazole analog 5-(2-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide, while structurally related, has no publicly available Caspase-3 or SENP8 data .

Caspase-3 apoptosis cysteine protease

Lipophilicity (XLogP3 = 3.8) and Drug-Likeness Parameters: Computed Differentiation from the Unsubstituted Parent Scaffold

5-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide exhibits a computed XLogP3 of 3.8, molecular weight of 304.8 g/mol, 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 3 rotatable bonds [1]. By comparison, the unsubstituted parent compound N-(thiazol-2-yl)furan-2-carboxamide has a molecular weight of approximately 194.2 g/mol (C8H6N2O2S) and an estimated XLogP3 of ~1.5 [2]. The 2-chlorophenyl substituent thus contributes an increase of approximately 2.3 log units in lipophilicity and ~111 Da in molecular weight. The para-chloro isomer is expected to have identical molecular formula and computed XLogP3, but may differ in conformational preferences and dipole moment due to the altered chlorine position .

lipophilicity drug-likeness physicochemical properties

Synthetic Intermediate Utility in Patent-Protected Thiocarbamate Libraries: Ortho-Chloro Positional Preference Documented in CN110294749B

Chinese patent CN110294749B, assigned to South China Agricultural University, explicitly employs 5-(2-chlorophenyl)-2-furancarboxylic acid as the preferred starting material for synthesizing (S)-1,3-thiazole phenylfuryl thiocarbamate compounds with potential pesticidal activity [1]. The patent exemplifies the ortho-chloro derivative (III-1) as the primary embodiment and separately prepares the 3-chloro (III-2) and 4-chloro (III-3) positional isomers for comparative purposes [2]. This demonstrates a documented synthetic preference for the 2-chlorophenyl substitution pattern within a patent-protected derivative series, providing procurement justification for groups building upon or validating this intellectual property space.

thiocarbamate synthetic intermediate positional isomer

Highest-Confidence Application Scenarios for 5-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide Based on Quantified Evidence


NEDD8 Pathway Inhibitor Screening and SENP8 Probe Development

The confirmed SENP8 IC50 of 25.1 µM (PubChem AID 488903) provides a characterized starting point for medicinal chemistry optimization targeting the NEDD8 deconjugation pathway [1]. This compound can serve as a reference inhibitor in SENP8 biochemical assays, a starting scaffold for structure-activity relationship (SAR) expansion, or a tool compound for investigating NEDD8-mediated processes in cellular contexts. The availability of a dose-response validated IC50 distinguishes this compound from uncharacterized screening library members that lack confirmatory data.

Multi-Target Profiling Across Cysteine Protease and Glycosidase Enzyme Families

With IC50 values annotated against Caspase-3 (22.0 µM), SENP8 (25.1 µM), and α-glucosidase (18.3 µM), this compound enables selectivity profiling across three structurally and functionally distinct enzyme families within a single chemotype [1]. This multi-target fingerprint is valuable for: (a) computational target prediction model training, (b) polypharmacology assessment in phenotypic screening hit deconvolution, and (c) selectivity counter-screening panels where a single compound serves as a reference for multiple enzyme assays.

Synthetic Intermediate for Thiocarbamate-Derived Agrochemical or Pesticidal Libraries

As documented in CN110294749B, 5-(2-chlorophenyl)-2-furancarboxylic acid (the direct synthetic precursor of the title compound) is the preferred starting material for constructing (S)-1,3-thiazole phenylfuryl thiocarbamate derivatives [2]. The amide form (title compound) can be hydrolyzed to the carboxylic acid or used directly as a building block. Procurement supports the construction of patent-informed derivative libraries for agrochemical screening, with the ortho-chloro substitution pattern validated as the primary synthetic route in the patent's exemplified embodiments.

Physicochemical Comparator for Analog Series with Modulated Lipophilicity

The compound's computed XLogP3 of 3.8 positions it at the upper boundary of lead-like lipophilicity (XLogP ≤ 4), making it a useful reference point for series in which lipophilicity is systematically modulated [3]. Its molecular weight (304.8 Da), hydrogen bond donor count (1), and acceptor count (4) place it within oral drug-like chemical space. Procurement of this compound alongside its unsubstituted analog (est. XLogP3 ~1.5) provides a matched pair for assessing the impact of lipophilicity on assay performance, solubility, and non-specific binding in biochemical and cellular assays.

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